molecular formula C20H27BClNO3 B12957283 (R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride

(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride

Cat. No.: B12957283
M. Wt: 375.7 g/mol
InChI Key: NJPPTYQSYVGFLV-CWSISIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride is a complex organic compound It features a benzofuran moiety, a boron-containing dioxaborolane ring, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Dioxaborolane Ring: This step involves the reaction of a suitable boronic acid with a diol, often under dehydrating conditions to form the boronate ester.

    Coupling of the Benzofuran and Dioxaborolane Units: This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Ethanamine Group: This can be achieved through reductive amination, where the intermediate aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation to form benzofuran-2,3-dione.

    Reduction: The ethanamine group can be reduced to the corresponding amine.

    Substitution: The boronate ester can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (e.g., bromine) or alkyl halides.

Major Products

    Oxidation: Benzofuran-2,3-dione.

    Reduction: The corresponding amine.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride can be used as a building block for more complex molecules

Biology

This compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays due to its structural complexity and potential binding properties.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in the design of boron-containing drugs, which are of interest for their unique pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine
  • (S)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride

Uniqueness

The presence of the boron-containing dioxaborolane ring distinguishes this compound from many other benzofuran derivatives. This unique feature imparts specific chemical reactivity and potential biological activity that is not found in similar compounds lacking the boron moiety.

Properties

Molecular Formula

C20H27BClNO3

Molecular Weight

375.7 g/mol

IUPAC Name

(1R)-2-(1-benzofuran-3-yl)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride

InChI

InChI=1S/C20H26BNO3.ClH/c1-19(2)13-9-16(19)20(3)17(10-13)24-21(25-20)18(22)8-12-11-23-15-7-5-4-6-14(12)15;/h4-7,11,13,16-18H,8-10,22H2,1-3H3;1H/t13-,16-,17+,18-,20-;/m0./s1

InChI Key

NJPPTYQSYVGFLV-CWSISIFTSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=COC5=CC=CC=C54)N.Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=COC5=CC=CC=C54)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.